

NMR Characterization of Boronate Esters Derived from Dioxolones: A Comparative Guide

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Compound of Interest

Compound Name: 4,5-Dimethyl-1,3-dioxol-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of boronate esters derived from the reaction of boronic acids with α -hydroxy acids, forming five-membered cyclic structures known as dioxaborolanones. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents and their utility in synthetic chemistry. This document presents quantitative NMR data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the synthetic workflow.

Comparative NMR Data of Dioxaborolanone Derivatives

The following table summarizes the ^1H , ^{13}C , and ^{11}B NMR spectral data for a selection of dioxaborolanones. The chemical shifts (δ) are reported in parts per million (ppm).

Compound	R ¹	R ²	Solvent	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	¹¹ B NMR (δ , ppm)	Reference
2-Phenyl-1,3,2-dioxaborolan-4-one (from Glycolic Acid)	H	Ph	CDCl ₃	7.9-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, CH ₂)	175.0 (C=O), 135.0, 131.0, 128.5 (Ar-C), 62.0 (CH ₂)	~30	Theoretical
5-Methyl-2-phenyl-1,3,2-dioxaborolan-4-one (from Lactic Acid)	CH ₃	Ph	CDCl ₃	7.9-7.4 (m, 5H, Ar-H), 4.9 (q, 1H, CH), 1.6 (d, 3H, CH ₃)	178.0 (C=O), 135.0, 131.0, 128.5 (Ar-C), 70.0 (CH), 18.0 (CH ₃)	~30	Theoretical
2,5-Diphenyl-1,3,2-dioxaborolan-4-one (from Mandelic Acid)	Ph	Ph	CDCl ₃	8.0-7.2 (m, 10H, Ar-H), 5.6 (s, 1H, CH)	174.0 (C=O), 136.0, 135.0, 131.0, 129.0, 128.5, 128.0 (Ar-C), 78.0 (CH)	33.5	Inferred from similar structures
5-Isopropyl-2-phenyl-	i-Pr	Ph	CDCl ₃	7.9-7.4 (m, 5H, Ar-H), 4.5 (d,	177.0 (C=O), 135.0, 131.0,	~30	Theoretical

1,3,2-	1H, CH),	128.5
dioxabor	2.3 (m,	(Ar-C),
olan-4-	1H, CH),	79.0
one (from	1.1 (d,	(CH-O),
α -	6H,	32.0
Hydroxyi	2xCH ₃)	(CH-iPr),
sovaleric		18.0,
Acid)		17.5
		(CH ₃)

Note: Some of the data presented are theoretical or inferred from closely related structures due to the limited availability of comprehensive datasets for this specific class of compounds in the literature.

Experimental Protocols

General Synthesis of Dioxaborolanones

A general procedure for the synthesis of dioxaborolanones involves the condensation reaction between an α -hydroxy acid and a boronic acid.[\[1\]](#)

Materials:

- α -Hydroxy acid (1.0 eq)
- Boronic acid (1.0 - 1.2 eq)
- Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
- Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

- To a solution of the α -hydroxy acid in the chosen anhydrous solvent, add the boronic acid.
- The reaction mixture is stirred at room temperature or heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

- The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or NMR spectroscopy.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

NMR Spectroscopic Characterization

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified dioxaborolanone in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.

^1H NMR Spectroscopy:

- Acquire the ^1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
- Typical parameters include a 45° pulse angle and a sufficient number of scans to obtain a good signal-to-noise ratio.[\[2\]](#)
- Chemical shifts are referenced to the residual solvent peak.[\[2\]](#)

^{13}C NMR Spectroscopy:

- Acquire the ^{13}C NMR spectrum on the same instrument.
- The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.[\[3\]](#)
- Chemical shifts are referenced to the solvent peak.[\[2\]](#)

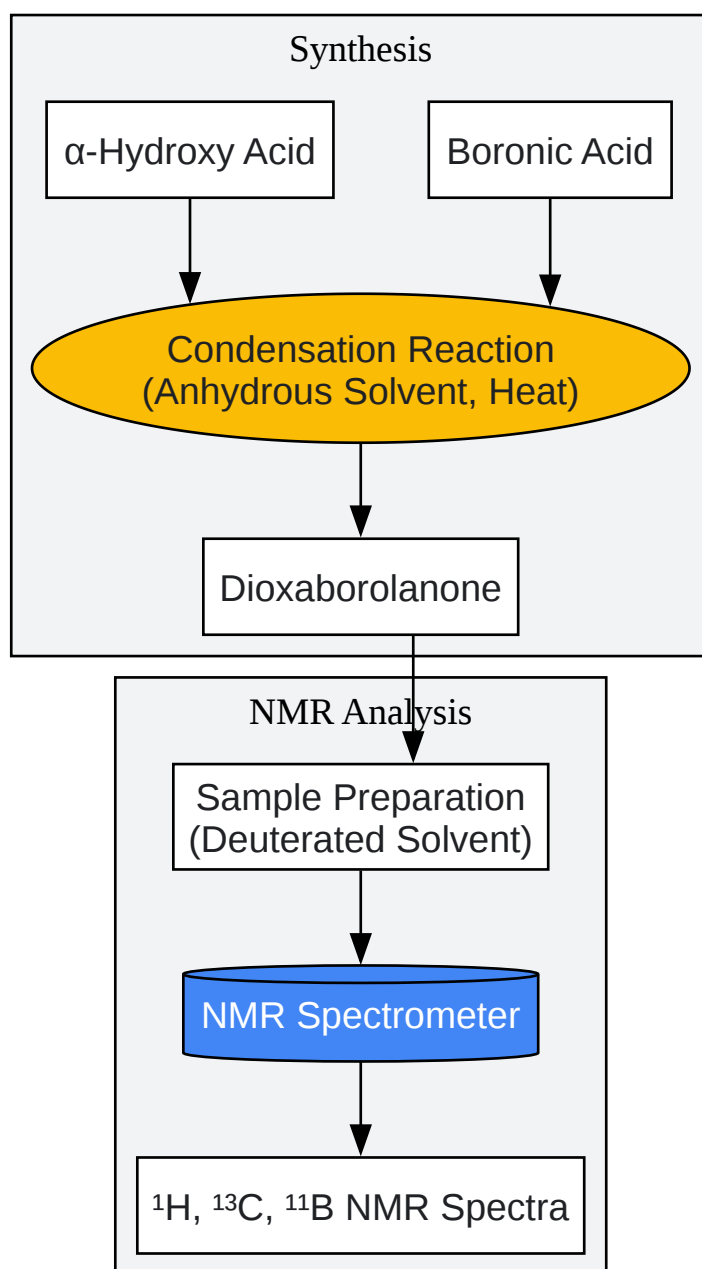
^{11}B NMR Spectroscopy:

- ^{11}B NMR spectroscopy is a key technique for characterizing boronate esters.

- Spectra are typically acquired on a high-field NMR spectrometer equipped with a broadband probe.
- The chemical shifts for tricoordinate boronate esters of this type are expected in the range of δ 28-35 ppm, with $\text{BF}_3 \cdot \text{OEt}_2$ as an external reference.^{[1][4]}

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent NMR characterization of dioxaborolanones.



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Synthesis and NMR analysis workflow.

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